molecular formula C15H21N B1423370 N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine CAS No. 1356677-43-4

N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine

Cat. No. B1423370
M. Wt: 215.33 g/mol
InChI Key: PMVOQSYHJNMIEO-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine, also known as EPC, is a bicyclic amine that has been studied for its potential uses in medicinal chemistry and drug design. EPC has a unique structure that makes it a promising candidate for a variety of applications. Its unique structure, combined with its relatively low toxicity and high solubility, make it an attractive option for medicinal chemists and drug designers alike.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

  • Amine Reactions and Regioselectivity : Compounds with bicyclic skeletons, such as those related to N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine, have been studied for their reactions with p-nitrophenyloxirane, demonstrating regioselective aminolysis. This regioselectivity is crucial for designing synthetic routes in organic chemistry, offering insights into the stereochemical outcomes of reactions involving amines with rigid bicyclic structures (Kas’yan et al., 2002).

  • Synthesis of Nucleoside Analogues : Research has also delved into synthesizing novel carbocyclic nucleosides derived from bicyclic amines, which hold potential in antiviral and anticancer applications. These compounds demonstrate the versatility of bicyclic amines in constructing complex molecules with significant biological activity (Hřebabecký et al., 2006).

Anticancer Research

  • Anticancer Activity : Bicyclic amine derivatives have been synthesized and evaluated for their anticancer properties. For instance, conformationally constrained carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane skeleton have been tested, indicating the potential therapeutic applications of these compounds in oncology (Tănase et al., 2014).

Antimicrobial Applications

  • Antimicrobial Activity in Lubricating Fluids : Aminomethylated derivatives of bicyclo[2.2.1]heptane-2,3-diol have shown significant bactericidal and fungicidal activity in lubricating oils, demonstrating the utility of bicyclic amines in industrial applications to prevent microbial growth in lubricants and oils (Alimardanov et al., 2018).

properties

IUPAC Name

N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-2-11-4-3-5-14(9-11)16-15-10-12-6-7-13(15)8-12/h3-5,9,12-13,15-16H,2,6-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVOQSYHJNMIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2CC3CCC2C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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